molecular formula C20H24N2O3 B11792875 Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No.: B11792875
M. Wt: 340.4 g/mol
InChI Key: SHMFBKYBBMGQSQ-OALUTQOASA-N
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Description

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the production of β-lactamase inhibitors, which are crucial in combating antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate typically involves a multi-step process. One efficient method starts with commercially available ethyl 5-hydroxypicolinate hydrochloride. The key steps include a novel lipase-catalyzed resolution to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, followed by debenzylation and sulfation reactions .

Industrial Production Methods

Industrial production of this compound often employs optimized one-pot reactions to enhance yield and efficiency. For instance, an optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, has been developed to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This action helps to restore the efficacy of antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
  • (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Uniqueness

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of β-lactamase inhibitors. Its efficient synthetic routes and industrial production methods make it a valuable compound in pharmaceutical research and production .

Biological Activity

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C22H26N2O7C_{22}H_{26}N_2O_7, with a molar mass of approximately 430.451 g/mol. The compound features a piperidine ring substituted with a benzyloxy group and an amino acid moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC22H26N2O7
Molar Mass430.451 g/mol
CAS Number1171080-45-7
EINECS810-636-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound's structure suggests it may act as an inhibitor or modulator of specific GPCR pathways, influencing cellular responses.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Antiviral Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiviral properties against neurotropic viruses such as the Western equine encephalitis virus (WEEV). In vitro assays have shown that these compounds can inhibit viral replication at low concentrations, suggesting potential for therapeutic use in viral infections .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapy. Its structural analogs have demonstrated protective effects on cultured neurons exposed to neurotoxic agents, indicating that this compound may exert similar effects .
  • Anti-inflammatory Properties : Recent findings suggest that the compound may possess anti-inflammatory properties by modulating inflammatory pathways mediated by cytokines and chemokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antiviral Efficacy : A study involving HEK293 cells treated with various concentrations of this compound showed significant inhibition of WEEV replication, with an IC50 value indicating potent antiviral activity .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound prior to neurotoxic exposure resulted in reduced neuronal death and improved behavioral outcomes, supporting its potential use in neurodegenerative diseases .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate

InChI

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1

InChI Key

SHMFBKYBBMGQSQ-OALUTQOASA-N

Isomeric SMILES

C1C[C@H](NC[C@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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